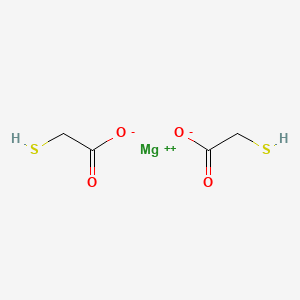

Magnesium thioglycolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le thioglycolate de magnésium est un composé chimique largement utilisé dans l'industrie cosmétique, en particulier dans les produits d'épilation. Il est connu pour sa capacité à décomposer la structure protéique des cheveux, ce qui facilite leur élimination. Ce composé est un sel dérivé de l'acide thioglycolique, qui contient à la fois des groupes fonctionnels thiol (mercaptan) et acide carboxylique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le thioglycolate de magnésium est synthétisé en faisant réagir l'acide thioglycolique avec de l'oxyde de magnésium ou de l'hydroxyde de magnésium. La réaction a généralement lieu en milieu aqueux, où l'acide thioglycolique (HSCH₂COOH) réagit avec l'oxyde de magnésium (MgO) ou l'hydroxyde de magnésium (Mg(OH)₂) pour former du thioglycolate de magnésium (Mg(SCH₂COOH)₂) et de l'eau.

Méthodes de production industrielle : Dans les milieux industriels, la production de thioglycolate de magnésium implique l'ajout contrôlé d'acide thioglycolique à une suspension d'oxyde ou d'hydroxyde de magnésium sous agitation. La réaction est exothermique et nécessite un contrôle minutieux de la température pour éviter la décomposition du produit. La solution résultante est ensuite filtrée et concentrée pour obtenir la concentration souhaitée de thioglycolate de magnésium .

Analyse Des Réactions Chimiques

Types de réactions : Le thioglycolate de magnésium subit plusieurs types de réactions chimiques, notamment :

Réduction : Il peut réduire les ponts disulfures dans les protéines, ce qui est à la base de son utilisation dans les produits d'épilation.

Oxydation : L'exposition à l'air peut entraîner l'oxydation du groupe thiol pour former des disulfures.

Substitution : Le groupe thiol peut participer à des réactions de substitution avec les halogénoalcanes pour former des thioéthers.

Réactifs et conditions courantes :

Agents réducteurs : Le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) peuvent être utilisés pour réduire les ponts disulfures.

Agents oxydants : Le peroxyde d'hydrogène (H₂O₂) ou l'oxygène atmosphérique peuvent oxyder le groupe thiol.

Réactions de substitution : Les halogénoalcanes (R-X) en présence d'une base peuvent faciliter la formation de thioéthers.

Principaux produits :

Réduction : Clivage des ponts disulfures dans les protéines.

Oxydation : Formation de disulfures.

Substitution : Formation de thioéthers.

Applications De Recherche Scientifique

Le thioglycolate de magnésium a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme agent réducteur en synthèse organique et dans la préparation de composés contenant des thiols.

Biologie : Employé dans l'étude de la structure et de la fonction des protéines en brisant les ponts disulfures.

Médecine : Investigated for its potential use in drug delivery systems due to its ability to modify protein structures.

Industrie : Largement utilisé dans l'industrie cosmétique pour les produits d'épilation et dans l'industrie du cuir pour la dépilatoire

5. Mécanisme d'action

Le thioglycolate de magnésium exerce ses effets en brisant les ponts disulfures de la kératine, la principale protéine des cheveux. Le groupe thiol du thioglycolate de magnésium attaque les ponts disulfures, les réduisant en thiols et brisant la structure protéique. Ce processus affaiblit les cheveux, ce qui facilite leur élimination. Les cibles moléculaires sont les résidus de cystéine dans la kératine, et la voie implique la réduction des ponts disulfures en thiols libres .

Mécanisme D'action

Magnesium thioglycolate exerts its effects by breaking the disulfide bonds in keratin, the primary protein in hair. The thiol group in this compound attacks the disulfide bonds, reducing them to thiols and breaking the protein structure. This process weakens the hair, making it easier to remove. The molecular targets are the cysteine residues in keratin, and the pathway involves the reduction of disulfide bonds to free thiols .

Comparaison Avec Des Composés Similaires

Le thioglycolate de magnésium est souvent comparé à d'autres thioglycolates, tels que :

Thioglycolate de calcium : Fonction similaire mais peut provoquer plus d'irritations cutanées.

Thioglycolate de sodium : Plus couramment utilisé dans les crèmes dépilatoires mais a une odeur plus forte.

Thioglycolate de potassium : Utilisé dans les produits d'épilation mais moins efficace que le thioglycolate de magnésium.

Unicité : Le thioglycolate de magnésium est unique en raison de sa faible odeur et de ses irritations cutanées réduites par rapport aux autres thioglycolates. Il est également plus efficace pour décomposer les protéines des cheveux, ce qui en fait un choix privilégié dans les formulations cosmétiques .

Propriétés

Numéro CAS |

63592-16-5 |

|---|---|

Formule moléculaire |

C4H6MgO4S2 |

Poids moléculaire |

206.5 g/mol |

Nom IUPAC |

magnesium;2-sulfanylacetate |

InChI |

InChI=1S/2C2H4O2S.Mg/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |

Clé InChI |

ZHALCRSGRSWRHV-UHFFFAOYSA-L |

SMILES canonique |

C(C(=O)[O-])S.C(C(=O)[O-])S.[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.